6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a chloroacetyl group and a dimethyl-substituted benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reaction of 2,4-dimethylphenol with chloroacetyl chloride in the presence of a base, such as pyridine, to form the intermediate 2-chloroacetyl-4,6-dimethylphenol. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride (POCl3), to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazines with various functional groups.
Scientific Research Applications
6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol: A benzoxazine derivative with similar structural features.
2-(2-Oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters: Compounds with related benzoxazine cores and different substituents.
Uniqueness
6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific chloroacetyl and dimethyl substitutions, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications .
Biological Activity
6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and its implications in drug development.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthesis pathway often includes the formation of the oxazine ring through nucleophilic substitution reactions and subsequent modifications to introduce the chloroacetyl group. The purity and structure of synthesized compounds are usually confirmed using spectroscopic methods such as NMR and mass spectrometry .
Anticholinesterase Activity
Recent studies have highlighted the compound's significant anticholinesterase activity. In enzyme inhibition assays against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), it was observed that derivatives with aromatic substitutions exhibited comparable inhibitory activity to donepezil, a known AChE inhibitor. Specifically, compounds with electron-withdrawing groups showed enhanced potency, with IC50 values for certain derivatives calculated at 0.027 µM and 0.025 µM for AChE inhibition .
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
3i | 0.027 | AChE |
3j | 0.025 | AChE |
Cytotoxicity and Antitumor Activity
The cytotoxic potential of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated that this compound exhibits significant antiproliferative activity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The IC50 values ranged from 5.9 µM to 15.37 µM, indicating a promising therapeutic profile .
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
A549 | 5.9 | Cisplatin |
SW-480 | 2.3 | Cisplatin |
MCF-7 | 5.65 | Cisplatin |
The mechanism underlying the biological activity of this compound appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis indicated that treatment with varying concentrations led to increased early and late apoptotic cell populations in A549 cells . Molecular docking studies suggest that the compound binds effectively to target proteins involved in cell proliferation and apoptosis pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the aromatic ring significantly influence biological activity. Compounds with electron-withdrawing groups at specific positions on the phenyl ring demonstrated enhanced anticholinesterase and cytotoxic activities compared to their non-substituted counterparts .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Alzheimer's Disease : Compounds similar to this compound have been investigated for their potential use in treating Alzheimer's disease due to their ability to inhibit AChE.
- Cancer Therapy : The antiproliferative effects observed in vitro suggest a potential role in developing new cancer therapies targeting specific pathways involved in tumor growth.
Properties
IUPAC Name |
6-(2-chloroacetyl)-2,4-dimethyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-7-12(16)14(2)9-5-8(10(15)6-13)3-4-11(9)17-7/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFNVBGTFZYJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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